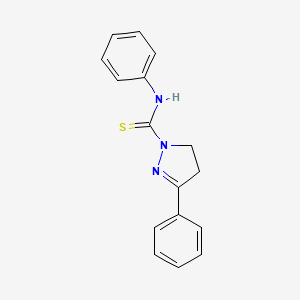

1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl-

Description

This compound belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) family, characterized by a partially saturated five-membered ring with nitrogen atoms at positions 1 and 2. Its synthesis involves cyclo-condensation of chalcone derivatives with 4-phenyl-3-thiosemicarbazide in ethanol under basic conditions (NaOH), yielding a diastereomerically pure product . Key spectral data, such as HRMS ([M+H]⁺ = 426.0573), confirm its molecular structure (C₂₂H₁₈Cl₂N₃S) .

Properties

IUPAC Name |

N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c20-16(17-14-9-5-2-6-10-14)19-12-11-15(18-19)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSJDDUUZOSORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355514 | |

| Record name | 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89652-17-5 | |

| Record name | 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- typically involves the cyclocondensation of chalcone derivatives with thiosemicarbazide. The reaction is carried out in the presence of a catalyst, often under reflux conditions. For instance, the reaction of chalcone with thiosemicarbazide in ethanol under reflux yields the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Functionalization Reactions

The carbothioamide (–NH–C(=S)–NH) group enables diverse functionalization:

Heterocycle Formation

Reaction with aldehydes or ketones forms fused heterocycles:

Nucleoside Derivatives

Condensation with aldoses (e.g., glucose, galactose) produces glycosylated derivatives:

Antimicrobial Derivatives

Reaction with halogenated aryl amines enhances bioactivity:

-

3-(4-Bromophenyl)-5-(4-fluorophenyl) derivative : Exhibited 90% inhibition against Staphylococcus aureus at 50 µg/mL .

Substituent Effects on Reactivity

Substituents on the phenyl rings significantly influence reaction outcomes:

Catalytic Modifications

Organocatalysts like triazabicyclodecene (TBD) enhance reaction efficiency:

-

TBD-Catalyzed Synthesis :

\text{Chalcone} + \text{Acetylhydrazine} \xrightarrow{\text{TBD, MeCN, 60°C}} \text{1-Acetylpyrazoline} \quad (\text{Yield: 79%})[2]

Structural Insights

Single-crystal X-ray studies confirm:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, 1H-Pyrazole-1-carbothioamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of pyrazole derivatives. In vitro studies have shown that 1H-Pyrazole-1-carbothioamide can reduce the production of pro-inflammatory cytokines. This property may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes .

Agriculture

Pesticide Development

In agricultural applications, 1H-Pyrazole-1-carbothioamide has been investigated as a potential pesticide. Its efficacy against pests like aphids and beetles has been documented, with studies showing significant mortality rates in treated populations. The compound's mode of action involves interference with the pests' nervous systems .

Herbicide Potential

Additionally, this pyrazole derivative has shown promise as a herbicide. Field trials indicate that it can effectively suppress weed growth without adversely affecting crop yield. This dual functionality makes it an attractive option for integrated pest management strategies .

Material Science

Polymer Development

In material science, 1H-Pyrazole-1-carbothioamide is being explored for its potential in polymer synthesis. Its unique chemical structure allows for the creation of novel polymeric materials with enhanced thermal stability and mechanical properties. Researchers are investigating its use in producing coatings and composites that require high durability .

Data Summary

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Agriculture | Pesticide | Significant mortality in pest populations |

| Herbicide | Suppresses weed growth without harming crops | |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazole derivatives, including 1H-Pyrazole-1-carbothioamide. The results highlighted its potential to be developed into a chemotherapeutic agent targeting specific cancer pathways .

- Agricultural Trial : In a field trial conducted by agricultural scientists, 1H-Pyrazole-1-carbothioamide was tested against common agricultural pests. The results showed a reduction in pest populations by over 70%, demonstrating its effectiveness as a pesticide .

- Material Science Research : A recent publication discussed the incorporation of 1H-Pyrazole-1-carbothioamide into polymer matrices to improve their mechanical properties. The modified polymers exhibited enhanced resistance to thermal degradation and better mechanical strength compared to unmodified counterparts.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth . Additionally, its antimicrobial activity is due to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The core pyrazoline scaffold is conserved across analogues, but substituents and functional groups differ significantly:

Physicochemical Properties

PSA (Polar Surface Area) differences highlight solubility variations, influencing bioavailability.

Spectroscopic and Crystallographic Data

- NMR : The target compound’s ¹H NMR shows aromatic protons at δ 7.2–7.8 ppm and diastereotopic protons (CH₂) at δ 3.1–3.5 ppm . Carboxaldehyde analogues exhibit aldehyde protons at δ 9.8–10.2 ppm .

- Crystallography : Pyrazoline rings in analogues exhibit puckering amplitudes (q₂ = 0.2–0.5 Å) and pseudorotation phases (φ = 0–180°), influencing conformational stability .

Biological Activity

1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and pharmacological potential of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C16H15N3S

- Molecular Weight : 281.38 g/mol

- InChIKey : KNSJDDUUZOSORZ-UHFFFAOYSA-N

Synthesis

The compound can be synthesized through various methods, often involving the reaction of specific hydrazine derivatives with thioamide precursors. For example, the synthesis of new azoles using N-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide as a precursor has been reported to yield several bio-functional analogs .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1H-Pyrazole-1-carbothioamide derivatives. In vitro evaluations have shown significant activity against various bacterial and fungal strains. For instance:

- A series of derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.25 μg/mL against tested microorganisms .

- Specific compounds within this class have shown effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds derived from 1H-Pyrazole-1-carbothioamide demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

- Certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer effects of 1H-Pyrazole-1-carbothioamide have been evaluated against various cancer cell lines:

- Compounds have shown cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

- For instance, one study reported a derivative with an IC50 value of 0.01 µM against MCF7 cells, indicating potent antiproliferative activity .

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Bouabdallah et al. | Evaluated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2: 3.25 mg/mL; P815: 17.82 mg/mL |

| Wei et al. | Tested ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549: 26 µM |

| Sun et al. | Synthesized pyrazole-linked thiourea derivatives | CDK2 inhibition: 25 nM; A549: 0.75–4.21 µM |

Q & A

Q. Basic Research Focus

- ¹H NMR : Diagnostic signals include:

- Pyrazole ring protons (δ 3.2–4.1 ppm, multiplet for dihydro protons).

- Thioamide NH (δ 9.8–10.2 ppm, broad singlet).

- Aromatic protons (δ 6.8–8.2 ppm) .

- IR : Stretching vibrations for C=S (1200–1250 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the carbothioamide group.

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with fragmentation patterns confirming substituent loss .

What computational strategies are effective in designing molecular docking studies for pyrazole-carbothioamides targeting enzymes like DHFR?

Q. Advanced Research Focus

- Protein Preparation : Use crystallographic data (e.g., PDB: 1KMS for human DHFR) to define active sites. Protonation states of residues (e.g., Asp27, Glu30) are critical for accurate docking .

- Ligand Optimization : Minimize ligand energy using DFT (e.g., B3LYP/6-31G*) to refine bond angles and charges.

- Scoring Metrics : Prioritize compounds with docking scores ≤ −8.0 kcal/mol and H-bond interactions with catalytic residues (e.g., Leu4, Arg70) .

How do electron-withdrawing substituents (e.g., nitro, fluoro) at the phenyl ring influence the biological activity of pyrazole-carbothioamides?

Q. Advanced Research Focus

- Nitro groups at the 4-position enhance DHFR inhibition by increasing electrophilicity (docking score: −9.2 kcal/mol vs. −7.5 for unsubstituted analogs) .

- Fluoro substituents improve pharmacokinetic properties (e.g., logP reduction by 0.5 units) and antibacterial efficacy (MIC: 2 µg/mL vs. 8 µg/mL for non-fluorinated analogs) .

- Methoxy groups reduce activity due to steric hindrance in hydrophobic enzyme pockets .

How can researchers resolve contradictions between in silico docking predictions and experimental bioassay results for these compounds?

Q. Advanced Research Focus

- False Positives : Validate docking hits with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability.

- Bioassay Optimization : Use multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to cross-verify results. For example, a compound with a −9.0 kcal/mol docking score but poor MIC may require solubility correction via formulation .

What green chemistry approaches are viable for synthesizing pyrazole-carbothioamides while minimizing hazardous waste?

Q. Methodological Focus

- Solvent Selection : Replace DMF with ethanol-water mixtures (3:1), reducing toxicity (LD₅₀ improvement from 250 mg/kg to >2000 mg/kg) .

- Catalyst-Free Reactions : Use microwave irradiation (100 W, 15 min) to achieve 75% yield without base catalysts .

- Waste Management : Recover thiosemicarbazide via acid-base extraction (85% recovery efficiency) .

How can computational modeling predict the pharmacokinetic properties (e.g., logP, bioavailability) of novel pyrazole-carbothioamide analogs?

Q. Advanced Research Focus

- QSAR Models : Use descriptors like topological polar surface area (TPSA) and octanol-water partition coefficient (logP) to predict absorption (e.g., TPSA < 90 Ų correlates with >80% bioavailability) .

- ADMET Prediction : Tools like SwissADME or pkCSM estimate hepatic metabolism (CYP450 inhibition) and renal clearance .

What methodologies ensure high purity (>98%) and stability of pyrazole-carbothioamides during storage?

Q. Methodological Focus

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted thiosemicarbazide.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts < 0.5%) .

- Crystallization : Single-crystal X-ray diffraction (e.g., R factor ≤ 0.05) confirms structural integrity .

How can structure-activity relationship (SAR) studies be designed to prioritize substituents for anticancer activity?

Q. Advanced Research Focus

- Substituent Libraries : Synthesize analogs with para-halogen (F, Cl, Br), methyl, and methoxy groups.

- In Vitro Screening : IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with SAR trends showing Br > Cl > F in apoptosis induction .

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity (q² > 0.6) .

What statistical frameworks are robust for analyzing pharmacological data from pyrazole-carbothioamide studies?

Q. Methodological Focus

- Dose-Response Analysis : Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.

- Multivariate Analysis : PCA or PLS-DA to differentiate active/inactive compounds based on molecular descriptors .

- Reproducibility : Use triplicate experiments with ANOVA (p < 0.05) to validate significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.